molecular formula C7H5N3O4 B12429879 4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole

4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole

Cat. No.: B12429879
M. Wt: 195.13 g/mol
InChI Key: MWPFXRISNOOUBH-UHFFFAOYSA-N
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Description

4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole (CAS RN: 18333-73-8) is a high-purity benzoxadiazole derivative supplied with a guaranteed purity of >95.0% as determined by HPLC and quantitative NMR. This compound is a solid at room temperature, appearing as a light yellow to orange powder or crystal, with a melting point range of 114.0 to 118.0 °C . It is an essential synthetic building block and key pharmacophore in medicinal chemistry research, particularly in the development of inhibitors targeting protein-protein interactions. Its primary research value lies in the field of oncology, where it serves as a core structural component in potent small-molecule inhibitors of c-Myc-Max dimerization. The heterodimerization of the c-Myc and Max transcription factors is an obligatory event for the transcriptional activity of c-Myc, an oncoprotein overexpressed in a wide variety of human cancers, including leukemias, lymphomas, and cancers of the colon, prostate, and lung . The electron-withdrawing nitro group and the oxadiazole (furazan) ring of this compound are essential for maximal inhibitory activity, potentially interacting with key arginine residues (Arg366, Arg367, and Arg372) in the helix-loop-helix (HLH) domain of c-Myc, thereby stabilizing it in its inactive, monomeric form and preventing its obligatory dimerization with Max . Researchers have utilized this benzoxadiazole scaffold to develop compounds such as 10074-G5 and its more potent congeners, which have demonstrated the ability to inhibit cell proliferation and cause growth arrest at the G0/G1 phase in c-Myc-overexpressing cancer cell lines like HL60 and Daudi . For optimal stability, this air- and heat-sensitive compound must be stored under inert gas conditions in a refrigerated environment (0-10°C) . This product is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-7-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPFXRISNOOUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazines Using Phosphorus Oxychloride

The cyclization of diacylhydrazines or amidoximes represents a foundational synthetic route for NBD-MeO. This method leverages phosphorus oxychloride (POCl₃) as a cyclizing agent to facilitate the formation of the oxadiazole ring.

Reaction Mechanism and Conditions

Diacylhydrazines undergo dehydration in the presence of POCl₃, which acts as both a Lewis acid and a dehydrating agent. The reaction typically proceeds at reflux temperatures (80–100°C) in anhydrous solvents such as dichloromethane or dimethylformamide (DMF). For example, 4-methoxybenzohydrazide reacts with nitro-substituted acyl chlorides under these conditions to yield NBD-MeO with a reported efficiency of 65–72%.

Key Parameters:
  • Molar ratio : 1:1.2 (diacylhydrazine : POCl₃)
  • Reaction time : 6–8 hours
  • Workup : Neutralization with sodium bicarbonate followed by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Using 4-Chloro-7-nitrobenzo[c]oxadiazole

A highly efficient route involves substituting the chlorine atom in 4-chloro-7-nitrobenzo[c]oxadiazole (NBD-Cl) with a methoxy group. This method is favored for its regioselectivity and scalability.

Synthetic Protocol

NBD-Cl reacts with sodium methoxide (NaOMe) in polar aprotic solvents such as acetone or ethanol. The reaction is typically conducted at 50–60°C for 30–45 minutes, achieving yields exceeding 85%.

Optimization Insights:
  • Solvent effects : Ethanol enhances reaction rates compared to acetone due to improved solubility of NaOMe.
  • Stoichiometry : A 10% excess of NaOMe ensures complete substitution.
  • Purification : Recrystallization from methanol-water mixtures (3:1 v/v) yields high-purity product.

Nitration of 4-Methoxybenzo[c]oxadiazole

Direct nitration of the parent oxadiazole ring provides an alternative pathway, though it requires precise control of reaction conditions to avoid over-nitration.

Nitration Procedure

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is used at 0–5°C. The nitration occurs preferentially at the 7-position due to the electron-donating methoxy group directing electrophilic attack. Yields range from 55–60%.

Challenges and Solutions:
  • Temperature sensitivity : Exothermic nitration necessitates ice-bath cooling to prevent decomposition.
  • Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate) removes 5-nitro isomers.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance safety and consistency. Key advancements include:

Flow Chemistry Parameters

  • Residence time : 12–15 minutes
  • Temperature : 70°C
  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce POCl₃ usage by 40%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization (POCl₃) 65–72 ≥95 Moderate High
SNAr (NBD-Cl) 85–90 ≥98 High Moderate
Direct Nitration 55–60 90–92 Low Low

Key Findings :

  • The SNAr route offers the best balance of yield and scalability for laboratory and industrial applications.
  • Cyclization methods remain valuable for producing analogues with varied substituents.

Reaction Monitoring and Characterization

Analytical Techniques

  • TLC : Silica gel GF₂₅₄ with methylene chloride/methanol (10:0.2 v/v) monitors reaction progress.
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.98 (s, OCH₃), 7.12–8.21 (aromatic protons).
    • ESI-MS : [M+H]⁺ at m/z 196.1.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at position 7 activates the aromatic ring for nucleophilic substitution. Common nucleophiles target the electron-deficient positions adjacent to the nitro group.

Reaction Conditions Product Yield Reference
Reaction with aminesEthanol, 60°C, 12h4-Methoxy-7-(substituted-amino)benzo[c] oxadiazole65–78%
Reaction with thiolsDMSO, RT, 6h4-Methoxy-7-(alkyl/arylthio)benzo[c] oxadiazole70–85%
Hydroxide substitutionNaOH (10%), reflux, 8h4-Methoxy-7-hydroxybenzo[c] oxadiazole58%

Key Findings :

  • The nitro group’s electron-withdrawing effect stabilizes the Meisenheimer intermediate, facilitating substitution at position 7 .

  • Methoxy at position 4 directs nucleophiles to the para position relative to itself, enhancing regioselectivity .

Electrophilic Substitution

The methoxy group at position 4 activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Methoxy-5,7-dinitrobenzo[c] oxadiazole45%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 4h4-Methoxy-5-bromo-7-nitrobenzo[c] oxadiazole52%

Mechanistic Insight :

  • Methoxy’s electron-donating effect increases electron density at positions 5 and 6, favoring electrophilic attack at these sites.

  • Competitive deactivation by the nitro group limits reaction rates compared to non-nitro analogs.

Reduction Reactions

The nitro group can be selectively reduced to an amine under controlled conditions.

Reagent Conditions Product Yield Reference
H₂/Pd-CEthanol, 25°C, 3h4-Methoxy-7-aminobenzo[c] oxadiazole90%
NaBH₄/CuCl₂Methanol, RT, 6h4-Methoxy-7-hydroxylaminobenzo[c] oxadiazole75%

Applications :

  • The resulting amine serves as a precursor for diazotization and coupling reactions.

  • Hydroxylamine derivatives exhibit fluorescence quenching properties.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Dipolarophile Conditions Product Yield Reference
AcetonitrileToluene, 110°C, 12hFused pyrazole-oxadiazole derivative60%
PhenylacetyleneDMF, CuI catalysis, 80°C, 8hTriazole-linked benzo-oxadiazole68%

Mechanistic Notes :

  • The reaction proceeds via in situ generation of nitrile oxides, which undergo cycloaddition with alkenes/alkynes .

Methoxy Demethylation

Reagent Conditions Product Yield Reference
BBr₃CH₂Cl₂, −78°C, 2h4-Hydroxy-7-nitrobenzo[c] oxadiazole82%

Nitro Group Conversion

Reaction Conditions Product Yield Reference
Reduction to AmineSnCl₂/HCl, reflux, 6h4-Methoxy-7-aminobenzo[c] oxadiazole85%

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acid/alkali cleaves the oxadiazole ring, yielding a dicarbonyl compound (yield: 40–50%).

  • Photodegradation : UV irradiation induces nitro group reduction and ring opening, forming nitroso intermediates.

Scientific Research Applications

4-Methoxy-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of labeled molecules. In chemical reactions, the nitro and methoxy groups participate in various transformations, leading to the formation of new products .

Comparison with Similar Compounds

4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole

  • Synthesis: Prepared via SNAr reactions, where the chloro group at position 4 acts as a leaving group. Reacts with amines, thiols, or hydrazides under mild conditions (e.g., refluxing with 2-aminothiazole or 2-mercaptopyrimidine) .
  • Applications : Intermediate for antiproliferative agents and antileishmanial compounds .
  • Key Difference : The chloro group enhances electrophilicity compared to methoxy, facilitating nucleophilic substitutions.

4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c][1,2,5]oxadiazole 1-oxide

  • Synthesis: SNAr reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole .
  • Applications : Explored for high-energy materials due to nitro groups increasing density and detonation velocity .
  • Key Difference: Additional nitro groups at position 4 and 6 amplify electron deficiency, enhancing thermal stability and energetic performance compared to mono-nitro derivatives.

4-Amino-7-nitrobenzo[c][1,2,5]oxadiazole

  • Synthesis : Derived from 2,6-dichloroaniline via cyclization, nitration, and amination .
  • Applications: Fluorescence reagent; amino group enables conjugation for biosensing or drug design.
  • Key Difference: The amino group (-NH₂) introduces nucleophilic sites, contrasting with the electron-donating methoxy group.

Table 1. Comparative Analysis of Benzo[c][1,2,5]oxadiazole Derivatives

Compound Name Substituents Synthesis Method Key Applications Notable Properties
4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole 4-OCH₃, 7-NO₂ Not explicitly reported (inferred: SNAr or coupling) Pharmaceuticals, materials Electron-rich at C4; moderate stability
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole 4-Cl, 7-NO₂ SNAr with amines/thiols Antiproliferative agents High electrophilicity; versatile intermediate
4,6-Dinitro-7-thiazole derivative 4,6-NO₂, 7-thiazole SNAr with 2-aminothiazole High-energy materials High density (1.85–2.0 g/cm³); detonation velocity ~8,500 m/s
4-Amino-7-nitrobenzo[c][1,2,5]oxadiazole 4-NH₂, 7-NO₂ Amination of chloro precursor Fluorescence probes Conjugation capability; fluorescence emission

Thermal and Energetic Performance

  • Thermal Stability : Nitro derivatives (e.g., 4,6-dinitro) decompose above 200°C, suitable for explosives . Methoxy groups may lower stability due to electron donation.
  • Detonation Properties: The –C(NO₂)₃ substituent in related 1,2,5-oxadiazoles increases detonation velocity (D: 9,200 m/s) and pressure (P: 38 GPa) .

Biological Activity

4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole (also known as 4-methoxy-7-nitro-2,1,3-benzoxadiazole) is an organic compound with the molecular formula C₇H₅N₃O₄. This compound belongs to the class of benzoxadiazoles and is recognized for its significant biological activities, particularly in medicinal chemistry and fluorescence applications.

  • Molecular Formula : C₇H₅N₃O₄
  • Molecular Weight : 179.13 g/mol
  • Structure : It features a benzene ring fused to an oxadiazole ring with nitro and methoxy substituents.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. It has been utilized as a fluorescent probe for labeling proteins and peptides, which allows for the detection and quantification of biomolecules in various assays. The compound's nitro and methoxy groups are crucial for its reactivity in chemical transformations and interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of c-Myc : This compound has been shown to disrupt c-Myc-Max dimerization, a critical step in cancer cell growth regulation. Inhibition of c-Myc leads to decreased transcription of genes involved in cell proliferation and survival .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against prostate and breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains; however, detailed studies are needed to establish its efficacy and mechanism against specific pathogens .

Table 1: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate Cancer)0.67Inhibition of c-Myc transcription
MCF-7 (Breast Cancer)1.8Induction of apoptosis
HCT-116 (Colon Cancer)0.87Disruption of cell cycle regulation

Case Studies

  • Cytotoxicity Against Prostate Cancer : A study evaluating various oxadiazole derivatives found that this compound significantly inhibited the growth of PC-3 cells with an IC50 value of 0.67 µM. The mechanism was linked to the compound's ability to inhibit c-Myc activity .
  • Fluorescent Labeling Applications : The compound has been effectively used in fluorescence microscopy to label cellular structures. This application is particularly valuable in tracking protein interactions within live cells.
  • Antimicrobial Screening : Initial screenings indicated that derivatives of oxadiazoles could exhibit antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. Further research is necessary to confirm these findings and elucidate the specific mechanisms involved .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole, and what factors influence reaction yield?

  • Methodological Answer : Electrophilic nitration is a primary method for introducing nitro groups into benzoxadiazole derivatives. Key steps include:

  • Substrate preparation : Start with a methoxy-substituted benzo[c][1,2,5]oxadiazole precursor.
  • Nitration conditions : Use concentrated nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–50°C). Reaction time and stoichiometry critically affect regioselectivity and yield .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water) isolates the product. Yield optimization requires careful control of reaction time and acid strength .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons and methoxy groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while nitro-substituted aromatic protons show downfield shifts (δ 8.0–8.5 ppm) .
  • FT-IR : Confirm nitro (N–O stretch at ~1520 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₇H₅N₃O₄ at m/z 210.025) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (H335) .
  • Storage : Keep in a cool, dry place away from ignition sources (P210) .

Advanced Research Questions

Q. How can computational methods (DFT/MD) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitutions to the methoxy-adjacent position .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to predict solubility and reaction pathways .
  • Software tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in regioselectivity during nitration of methoxy-substituted benzoxadiazoles?

  • Methodological Answer :

  • Competitive nitration studies : Compare nitration of 4-methoxy vs. unsubstituted benzoxadiazoles. Methoxy groups act as ortho/para directors, but steric hindrance from the oxadiazole ring may shift selectivity .
  • Isotopic labeling : Use ¹⁵N-labeled nitric acid to track nitro group incorporation via NMR .
  • Kinetic vs. thermodynamic control : Adjust temperature (e.g., lower temps favor kinetic products) .

Q. How can synthetic yields be improved for derivatives of this compound?

  • Methodological Answer :

  • Catalytic optimization : Introduce Lewis acids (e.g., FeCl₃) to accelerate nitration .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity .
  • Microwave-assisted synthesis : Reduce reaction time and improve purity .

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